![molecular formula C27H25ClN6O B2686726 1-[2-(4-Chlorophenoxy)ethyl]-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine CAS No. 902908-49-0](/img/structure/B2686726.png)
1-[2-(4-Chlorophenoxy)ethyl]-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Chlorophenoxy)ethyl]-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a piperazine ring, a triazoloquinazoline moiety, and a chlorophenoxyethyl group
Vorbereitungsmethoden
The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine involves multiple steps, typically starting with the preparation of the triazoloquinazoline core. One common method involves the cyclization of appropriate hydrazones with chloropyrimidines under oxidative conditions . The piperazine ring is then introduced through nucleophilic substitution reactions. Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The triazoloquinazoline moiety can be oxidized under specific conditions, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can modify the piperazine ring, potentially altering the compound’s pharmacological properties.
Substitution: The chlorophenoxyethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include iodobenzene diacetate for oxidation and hydrazine derivatives for cyclization. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline moiety may play a crucial role in binding to these targets, potentially inhibiting their activity. Further research is needed to elucidate the exact pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazoloquinazoline derivatives, such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring but differ in their overall structure and properties.
Quinazoline derivatives: These compounds have a quinazoline core but lack the triazole ring, leading to different chemical and biological activities
Biologische Aktivität
The compound 1-[2-(4-Chlorophenoxy)ethyl]-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications based on recent research findings.
Chemical Structure
The compound can be characterized by its unique structural components:
- Piperazine core : A six-membered ring containing two nitrogen atoms.
- Triazoloquinazoline moiety : A fused triazole and quinazoline ring system known for various biological activities.
- Chlorophenoxyethyl side chain : Enhances lipophilicity and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- DNA Intercalation : The triazoloquinazoline component can intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for its cytotoxic effects against cancer cell lines .
- Topoisomerase Inhibition : It has been shown to inhibit topoisomerase II, an enzyme essential for DNA unwinding during replication. This inhibition leads to increased DNA damage and apoptosis in cancer cells .
Cytotoxic Activity
Recent studies have evaluated the cytotoxicity of the compound against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
These values indicate that the compound exhibits significant cytotoxicity, particularly against the HCT-116 colorectal cancer cell line.
Case Studies
- Cytotoxicity in Cancer Research : A study investigated the effects of various quinazoline derivatives, including our compound of interest. The results indicated that modifications in the triazole and quinazoline structures could enhance cytotoxic activity through improved DNA binding affinity .
- In Vivo Studies : Preliminary in vivo studies demonstrated that administration of this compound in animal models resulted in a notable reduction in tumor size compared to control groups. These findings suggest potential for further development as an anti-cancer therapeutic agent.
- Antimicrobial Activity : In addition to its anticancer properties, derivatives of this compound have been screened for antimicrobial activity against several bacterial strains, showing moderate efficacy against Gram-positive and Gram-negative bacteria .
Eigenschaften
IUPAC Name |
5-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN6O/c28-21-10-12-22(13-11-21)35-19-18-32-14-16-33(17-15-32)27-29-24-9-5-4-8-23(24)26-30-25(31-34(26)27)20-6-2-1-3-7-20/h1-13H,14-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEKKTLMABQVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.